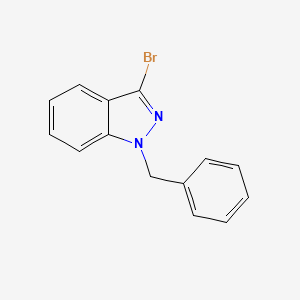

1-Benzyl-3-bromo-1H-indazole

Cat. No. B2528921

Key on ui cas rn:

29985-03-3

M. Wt: 287.16

InChI Key: DHBHSJONHUNOBH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08350052B2

Procedure details

A solution of 2M i-PrMgCl in THF (69 mL, 138 mmol, 4.0 eq.) was added to a suitably thoroughly dried flask maintained under a nitrogen atmosphere. The solution was cooled to approximately −10° C. A solution of 1-benzyl-3-bromo-1H-indazole (10 g, 34.8 mmol, 1.0 eq.) in anhydrous THF (40 mL) was added over approximately one hour keeping the temperature constant. The reaction mixture was kept stirred for at least 6 hours, and a yellow suspension was obtained. Gaseous formaldehyde (generated by heating a suspension of 16.7 g of paraformaldehyde in 60 mL of xylene at approximately 115° C.) was passed over this for approximately two hours at a temperature of below 0° C. When the reaction was complete, dilute H3PO4 was added and the excess of re-polymerised paraformaldehyde was removed by filtration. Me-THF (60 mL) was added to the mixture and the phases were separated. The organic phase was washed with a dilute solution of NaHCO3. After concentration of the organic phase an oily residue containing the product was obtained. Subsequent purification of the crude product by silica gel chromatography yielded 2.8 g of white solid (yield: 34%).

Name

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

C([Mg]Cl)(C)C.[CH2:6]([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](Br)=[N:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:23]=[O:24].OP(O)(O)=O>C1COCC1.C1(C)C(C)=CC=CC=1>[CH2:6]([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH2:23][OH:24])=[N:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)Br

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

16.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was kept stirred for at least 6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under a nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a yellow suspension was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for approximately two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of below 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the excess of re-polymerised paraformaldehyde was removed by filtration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Me-THF (60 mL) was added to the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with a dilute solution of NaHCO3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After concentration of the organic phase an oily residue containing the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequent purification of the crude product by silica gel chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.8 g | |

| YIELD: PERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |